Lethedioside A
Overview
Description
Lethedioside A is a flavone glycoside isolated from the plant Lethedon tannaensis. It is one of the compounds identified in a study focusing on new 7-methoxy-flavone 5-O-glycosides derived from a cytotoxic methanol extract of the plant. The structure of Lethedioside A was elucidated using 2D NMR spectral analysis and chemical methods. It is a 5-O-xylosylglucoside of 7,3',4'-tri-O-methylluteolin. The compound, along with others from the same plant, showed either inactive or weak activity against KB tumor cells, which is a contrast to previously isolated flavones from Lethedon tannaensis that exhibited cytotoxic effects .
Synthesis Analysis
The synthesis of Lethedioside A, as reported, does not involve a laboratory synthesis but rather its isolation from natural sources. The compound was obtained from the methanol extract of Lethedon tannaensis leaves. The extraction process likely involved the use of methanol as a solvent to separate the desired flavonoid glycosides from the plant material. Subsequent purification steps, such as chromatography, would have been employed to isolate Lethedioside A from other compounds present in the extract .
Molecular Structure Analysis
Lethedioside A's molecular structure is characterized by the presence of a flavone backbone with a specific pattern of methoxy and hydroxyl substitutions. The compound is a glycoside, which means it has sugar molecules attached to its flavone structure. Specifically, it is a 5-O-xylosylglucoside, indicating the presence of xylose and glucose sugars attached to the oxygen at the 5th position of the flavone. The methylation pattern of the flavone includes methoxy groups at the 7, 3', and 4' positions. This structural information was determined through 2D NMR spectral analysis and chemical methods .
Chemical Reactions Analysis
The chemical reactivity of Lethedioside A would be influenced by its functional groups, particularly the glycosidic linkage and the methoxy groups. The glycosidic bond could potentially be cleaved by acidic or enzymatic hydrolysis, releasing the sugar moieties and the aglycone. The methoxy groups may be involved in reactions such as demethylation under specific conditions. However, the specific chemical reactions that Lethedioside A may undergo were not detailed in the provided papers .
Physical and Chemical Properties Analysis
The physical and chemical properties of Lethedioside A, such as solubility, melting point, and stability, were not explicitly reported in the provided papers. However, based on its structure, it can be inferred that as a glycoside, Lethedioside A would likely be more soluble in polar solvents like methanol compared to nonpolar solvents. The presence of sugar moieties typically increases the solubility of flavonoids in water. The methoxy groups may contribute to its stability, but without specific data, this remains speculative .
Scientific Research Applications
Chemical Constituents and Applications in Traditional Medicine
Lethedioside A, identified as a flavonoid in the stems of Aquilaria sinensis, has been found to have inhibitory activity for nitric oxide (NO) production in activated RAW 264.7 cells (Chen, Bi, Song, & Tu, 2012). This finding suggests potential anti-inflammatory applications. Ethnopharmacology research highlights the significance of such plant-derived compounds in traditional medicine, providing a foundation for modern therapeutic applications (Gilani & Atta-ur-rahman, 2005).
Implications in Laboratory Research
While not directly related to Lethedioside A, it's important to recognize the broader context of its use in scientific research. For instance, handling methods in laboratory mice research, including substance administration, can significantly affect the study outcomes, as seen in studies examining mice's response to rewards (Clarkson et al., 2018). This underscores the importance of methodological considerations in pharmacological studies involving compounds like Lethedioside A.
Translational Epidemiology
In the broader context of translational epidemiology, which involves translating scientific discoveries into population health impact, substances like Lethedioside A play a critical role. They represent potential therapeutic agents that can emerge from basic scientific discoveries (Khoury, Gwinn, & Ioannidis, 2010).
Future Directions
While there is limited information on the future directions of Lethedioside A, it’s worth noting that there is a growing interest in the use of natural compounds in various fields, including medicine and pharmacology. The unique properties of Lethedioside A, particularly its role as a Hes1 dimer inhibitor, suggest potential applications in the treatment of diseases related to neural stem cell differentiation .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O15/c1-37-13-7-19-22(14(30)9-17(42-19)12-4-5-16(38-2)18(6-12)39-3)20(8-13)43-29-27(36)25(34)24(33)21(44-29)11-41-28-26(35)23(32)15(31)10-40-28/h4-9,15,21,23-29,31-36H,10-11H2,1-3H3/t15-,21-,23+,24-,25+,26-,27-,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEZCWWFGXYLQY-YUYUGGDUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lethedioside A |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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